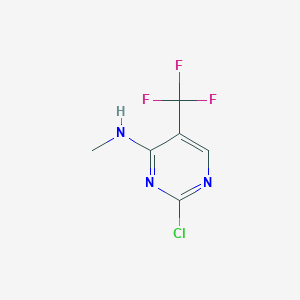

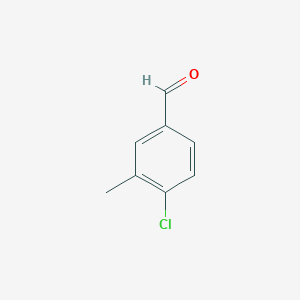

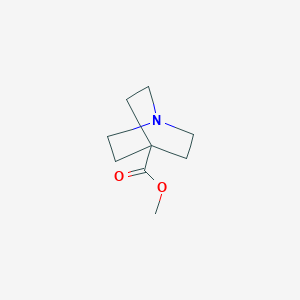

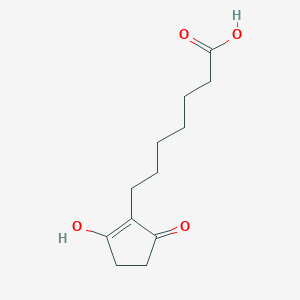

4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- Synthesis of derivatives related to 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid involves a range of chemical reactions, often leading to complex molecular structures. For example, methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibits a polarized structure and is synthesized through reactions involving hydrogen bonds (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Molecular Structure Analysis

- The molecular structure of related compounds often includes complex arrangements of hydrogen bonds. For instance, in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, molecules are linked into sheets by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Chemical Reactions and Properties

- The chemical reactions involved in synthesizing such compounds can lead to various structures, with properties like polarized molecular-electronic structures and unique hydrogen bonding patterns. This is exemplified in the synthesis of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate (Portilla et al., 2007).

Applications De Recherche Scientifique

1. Hydrogen-Bonded Supramolecular Structures

4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid has been studied for its ability to form hydrogen-bonded supramolecular structures. In one study, molecules of this compound were linked into a three-dimensional framework structure by a combination of five independent hydrogen bonds, demonstrating its potential in forming complex molecular architectures (Portilla et al., 2007).

2. Antimicrobial Activity

Research has shown that derivatives of pyrazole-based compounds, including 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid, exhibit significant antimicrobial activities. These compounds have been tested against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Shubhangi et al., 2019).

3. Anti-Inflammatory and Analgesic Properties

Some derivatives of 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have shown promising results, indicating the therapeutic potential of this class of compounds (Kumar, 2022).

4. Application in Drug Design

The structure and molecular interactions of pyrazole-based drug molecules, including 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid derivatives, have been modeled for their potential as drug candidates. This includes their interactions with bacterial DNA gyrase and their drug likeliness analyzed through ADME (Absorption, Distribution, Metabolism, and Excretion) analysis (Shubhangi et al., 2019).

5. Synthesis of Novel Compounds

This compound is used in the synthesis of novel compounds, such as those with potential as corrosion inhibitors. Density functional theory (DFT) studies have been conducted on derivatives of this compound to understand their efficiency and reactive sites as corrosion inhibitors (Wang et al., 2006).

6. Potential in Cancer Inhibitory Activity

Derivatives of 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid have been synthesized and evaluated for their anticancer activity. Some derivatives have displayed significant antitumor activity against various cancer cells, suggesting their potential use in cancer therapy (Jing et al., 2012).

Orientations Futures

The future directions for “4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid” and its derivatives could involve further exploration of their synthesis methods, biological activities, and potential applications in various fields . Given the broad spectrum of biological activities exhibited by pyrazole derivatives, they are likely to continue attracting the attention of researchers in the field of medicinal chemistry .

Mécanisme D'action

Target of Action

It is an analog of a compound used in the synthesis of quinoline derivatives as caspase-3 inhibitors , suggesting potential targets could be related to apoptosis pathways.

Mode of Action

Given its structural similarity to compounds that inhibit caspase-3, it may interact with its targets to induce changes in cell survival and apoptosis .

Biochemical Pathways

Based on its potential role as a caspase-3 inhibitor, it may impact pathways related to apoptosis and cell survival .

Result of Action

Based on its potential role as a caspase-3 inhibitor, it may have effects on cell survival and apoptosis .

Propriétés

IUPAC Name |

4-(4-amino-5-methylpyrazol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-10(12)6-13-14(7)9-4-2-8(3-5-9)11(15)16/h2-6H,12H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMHGYMGXPXYBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Bicyclohexyl]-1-carboxylic acid](/img/structure/B52812.png)